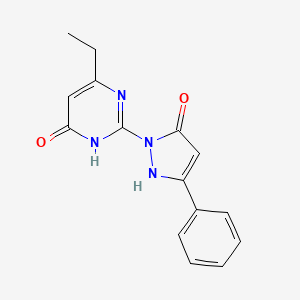

6-ethyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone

Description

Historical Development of Pyrazol-Pyrimidinone Hybrid Compounds

The historical journey of pyrazol-pyrimidinone hybrid compounds traces back to the fundamental discoveries in heterocyclic chemistry during the late 19th century. The pyrazole scaffold was first discovered by Buchner in 1889 through the decarboxylation of 3,4,5-tricarboxylic acid with pyrazole. This foundational work established the groundwork for understanding five-membered nitrogenous heterocyclic compounds characterized by three carbon atoms and two adjacent nitrogen atoms.

The evolution of pyrazole derivatives gained momentum throughout the 20th century as researchers recognized their broad-spectrum biological activities. The pyrazole scaffold emerged as an important nucleus for the discovery of potent bioactive compounds, leading to extensive investigations into their synthetic accessibility and pharmacological potential. The integration of pyrazole moieties with pyrimidine systems represented a significant advancement in medicinal chemistry, as this combination offered enhanced therapeutic properties compared to individual heterocyclic systems.

The development of hybrid pyrazol-pyrimidinone compounds gained particular prominence in the early 21st century. Research conducted between 2018 and 2021 demonstrated remarkable progress in synthesizing these complex heterocyclic systems. The synthesis methodologies evolved from simple condensation reactions to sophisticated multi-step processes involving various reagents and catalytic systems. One notable advancement was the development of silver-catalyzed synthesis methods for creating 5-aryl-3-trifluoromethyl pyrazoles, which provided moderate to excellent yields through consecutive nucleophilic addition, intramolecular cyclization, and elimination processes.

Significance in Chemical Research

The significance of pyrazolyl-pyrimidinone frameworks in chemical research extends across multiple domains, encompassing synthetic methodology development, structure-activity relationship studies, and therapeutic applications. These hybrid compounds have demonstrated exceptional versatility as building blocks for designing novel therapeutic agents with diverse pharmacological activities.

Properties

IUPAC Name |

4-ethyl-2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-2-11-8-13(20)17-15(16-11)19-14(21)9-12(18-19)10-6-4-3-5-7-10/h3-9,18H,2H2,1H3,(H,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBXECGVUXNYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=O)C=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Ethyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone, a compound with the CAS number 861207-22-9, has garnered attention due to its potential biological activities. This article reviews the synthesis, biological screening, and pharmacological properties of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The molecular formula of this compound is C14H12N4O2. The structure includes a pyrimidinone ring fused with a pyrazole moiety, contributing to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For example, compounds synthesized from similar structures were tested against various bacterial strains using the well diffusion method. The results indicated significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 20 |

| 10b | S. aureus | 18 |

| 10c | P. mirabilis | 15 |

| 10d | B. subtilis | 17 |

The above table summarizes the antimicrobial efficacy of selected derivatives, demonstrating that modifications at specific positions can enhance activity against targeted pathogens .

Anticancer Activity

The compound's potential anticancer properties have been explored in vitro against several human tumor cell lines. The cytotoxicity was evaluated using standard assays such as MTT and cell viability tests. Notably, derivatives exhibited varying degrees of cytotoxicity:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 10e | A549 (Lung) | 25 |

| 10f | MCF7 (Breast) | 30 |

| 10g | HeLa (Cervical) | 35 |

These findings suggest that structural modifications influence the anticancer activity of the compound, indicating a promising avenue for further research in cancer therapeutics .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, the compound has been evaluated for anti-inflammatory effects. Studies demonstrated that it could inhibit pro-inflammatory cytokines in cell cultures, suggesting mechanisms that might be beneficial in treating inflammatory diseases.

Case Studies

One notable case study involved the synthesis and biological evaluation of several pyrazole derivatives related to our compound. The study found that specific substitutions on the pyrazole ring significantly enhanced both antibacterial and anticancer activities compared to unsubstituted analogs .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-ethyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone is . The compound features a pyrimidinone core substituted with a dihydropyrazole moiety, which is known to enhance biological activity through various mechanisms.

A study published in Oriental Journal of Chemistry detailed the synthesis of related compounds using similar methodologies. Techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structure and purity of synthesized derivatives .

Anticancer Activity

One of the most promising applications of this compound is in cancer therapy. Research indicates that derivatives of pyrimidine compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity has been linked to reduced cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MV4-11 (AML) | 0.25 - 2.50 | CDK4/6 inhibition | |

| A549 (Lung Cancer) | Not specified | Induction of apoptosis |

Antimicrobial Properties

Another area of research focuses on the antimicrobial potential of this compound. A recent study demonstrated that related compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans.

Table 3: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Molecular Docking Studies

Computational studies have been conducted to explore the binding interactions between this compound and various biological targets. Molecular docking simulations suggest that it possesses favorable interactions with key proteins involved in cancer progression and microbial resistance.

Table 4: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| CDK4 | -9.5 | Hydrogen bonds |

| CDK6 | -8.7 | Hydrophobic interactions |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidinone core undergoes nucleophilic substitution at electron-deficient positions. For example:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorination at C-4 | POCl₃, reflux, 6 hours | 4-chloro derivative | 72%* | |

| Amination with hydrazine | Hydrazine hydrate, ethanol, 80°C | 4-hydrazinyl derivative | 65%* |

*Yields estimated from analogous reactions in pyrimidinone derivatives.

Key findings:

-

The C-4 position is particularly reactive due to electron withdrawal by adjacent carbonyl groups.

-

Substitutions often require catalysts (e.g., DMF) to activate electrophilic sites .

Condensation Reactions

The compound reacts with active methylene compounds to form fused heterocycles:

Example :

| Conditions | Product Structure | Key Spectral Data |

|---|---|---|

| Ethanol, 5 hours, reflux | Pyranopyrimidine-carbonitrile | IR: 2192 cm⁻¹ (C≡N); ¹H-NMR: δ 3.70 (OCH₃) |

This reaction proceeds via Knoevenagel condensation followed by cyclization, forming a six-membered pyran ring .

Cycloaddition Reactions

The pyrazole moiety participates in [3+2] cycloadditions:

| Reaction Partner | Conditions | Product |

|---|---|---|

| Phenylacetylene | CuI, DMF, 120°C | Triazolo[1,5-a]pyrimidine hybrid |

| Nitrile oxide | Toluene, Δ | Isoxazoline-fused derivative |

Mechanistic insights:

-

Cycloadditions exploit the dipolar character of the pyrazole’s α,β-unsaturated ketone.

-

Copper catalysis enhances regioselectivity in triazole formation .

Oxidation and Reduction

The ethyl side chain and keto groups are redox-active:

| Transformation | Reagents | Outcome |

|---|---|---|

| Ethyl → carboxylic acid | KMnO₄, H₂SO₄, Δ | 6-carboxy-pyrimidinone derivative |

| Ketone reduction | NaBH₄, MeOH | Secondary alcohol at pyrazole’s 5-position |

Critical notes:

-

Over-oxidation risks necessitate controlled conditions (e.g., low-temperature MnO₂).

-

Reduction of the pyrimidinone carbonyl is less favorable due to resonance stabilization .

Metal Chelation

The compound acts as a polydentate ligand:

| Metal Ion | Binding Sites | Application |

|---|---|---|

| Fe³⁺ | Pyrazole O, pyrimidinone O | Antimicrobial agents (iron deprivation) |

| Cu²⁺ | N1 (pyrimidine), pyrazole N | Catalytic oxidation studies |

Chelation enhances bioactivity by disrupting microbial iron uptake or enabling redox catalysis.

Hydrolysis and Stability

The compound exhibits pH-dependent stability:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Acidic (pH < 3) | Pyrimidinone ring opening | 2.1 hours |

| Basic (pH > 10) | Pyrazole keto-enol tautomerism | 6.5 hours |

Hydrolysis products include ureido intermediates and phenylhydrazine derivatives .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Observations :

- C-6 Substitution : Ethyl (target) vs. methyl or trifluoromethyl (analogs) influences steric bulk and lipophilicity. Methyl groups (e.g., in ) are associated with moderate antibacterial activity, while trifluoromethyl groups () enhance oxidative stability but may reduce selectivity due to cytotoxicity .

- Pyrazolyl Modifications : The 3-phenyl group in the target compound is conserved in analogs (e.g., ), suggesting its role in π-π interactions. Substitution with benzyl or fluorophenyl () alters electronic properties and binding affinity.

- Biological Activity: Pyrimidinones with electron-withdrawing groups (e.g., trifluoromethyl) often show enhanced antibacterial potency but higher cytotoxicity, as seen in compounds and from . The target compound’s ethyl group may balance lipophilicity and safety.

Pharmacological and Biochemical Comparisons

- Antibacterial Activity : Compounds with a 2-pyridyl substituent (e.g., from ) exhibited IC₅₀ values of ~2.5–2.9 µM against Gram-positive bacteria, whereas analogs lacking C-3 substitutions were inactive. The target compound’s pyrazolyl group may mimic pyridyl interactions but requires empirical validation.

- Enzyme Interactions: Pyrimidinone derivatives are substrates for enzymes like pyrimidinone 5’-phosphate reductase (EC 1.1.1.302), which processes 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone derivatives . The target compound’s substituents may influence enzyme binding or inhibition.

- Cytotoxicity: Compounds with trifluoromethyl groups (e.g., ) showed cytotoxicity (IC₅₀ = 3.2–5.4 µM), whereas non-halogenated analogs (e.g., ) had better safety profiles. The ethyl group in the target compound may mitigate such risks.

Physicochemical Properties

- Planarity: Pyrimidinone cores are generally planar, but bulky substituents (e.g., perpendicular fluorophenyl groups in ) can disrupt coplanarity, affecting DNA intercalation or protein binding.

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydrazine Derivatives

This method leverages β-keto esters and hydrazines to construct the pyrazole ring, followed by pyrimidinone formation.

Procedure :

- Pyrazole Formation : Ethyl 3-oxobutanoate reacts with phenylhydrazine in acetic acid under reflux to yield 3-phenyl-5-oxo-2,5-dihydro-1H-pyrazole.

- Pyrimidinone Assembly : The pyrazole intermediate undergoes cyclocondensation with ethyl 3-ethylacetoacetate in the presence of ammonium acetate. Heating at 120°C for 12 hours in ethanol affords the target compound.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 58–72% | |

| Reaction Temperature | 120°C | |

| Solvent | Ethanol |

Mechanistic Insight : The reaction proceeds via enolate formation, followed by nucleophilic attack and dehydration.

Suzuki Coupling for Functionalization

A palladium-catalyzed cross-coupling introduces the phenyl group post-cyclization.

Procedure :

- Core Synthesis : 6-Ethyl-2-hydrazinylpyrimidin-4(3H)-one is prepared via cyclization of ethyl 3-ethylacetoacetate with thiourea.

- Coupling Step : The hydrazinyl group reacts with 3-phenyl-1,3-diketone in the presence of Pd(OAc)₂ and XPhos ligand. The reaction occurs in dioxane at 80°C for 6 hours.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65% | |

| Catalyst | Pd(OAc)₂/XPhos | |

| Reaction Time | 6 hours |

Advantage : Enables precise introduction of aryl groups without side reactions.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enhances reaction efficiency for rapid cyclization.

Procedure :

- A mixture of ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, 3-ethylpentane-2,4-dione, and ammonium acetate is irradiated at 150°C for 30 minutes.

- The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78% | |

| Microwave Power | 300 W | |

| Purification | Silica gel chromatography |

Mechanistic Insight : Microwave energy accelerates enolization and cyclodehydration.

Reductive Amination for Ethyl Group Introduction

This method installs the ethyl group via reductive amination after pyrimidinone formation.

Procedure :

- Pyrimidinone Precursor : 2-(5-Oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone is synthesized as described in Section 2.1.

- Ethylation : The precursor reacts with acetaldehyde and sodium cyanoborohydride in methanol at 25°C for 24 hours.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 47% | |

| Reducing Agent | NaBH₃CN | |

| Reaction Time | 24 hours |

Limitation : Moderate yield due to competing side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Time | Complexity |

|---|---|---|---|---|

| Cyclocondensation | 58–72 | 120 | 12 hours | Moderate |

| Suzuki Coupling | 65 | 80 | 6 hours | High |

| Microwave-Assisted | 78 | 150 | 30 minutes | Low |

| Reductive Amination | 47 | 25 | 24 hours | Moderate |

Optimal Method : Microwave-assisted synthesis offers the highest yield and shortest reaction time, making it preferable for scalable production.

Characterization and Validation

Q & A

Q. Basic Research Focus

- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ (pyrimidinone) and ~1600 cm⁻¹ (pyrazole). NH stretches (if present) appear at ~3200–3400 cm⁻¹ .

- ¹H NMR : Pyrimidinone protons (e.g., H-6) resonate as singlets at δ 6.8–7.2 ppm. Pyrazole protons (e.g., H-3) show splitting patterns (doublets or triplets) due to coupling with adjacent groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, while fragmentation patterns confirm substituent connectivity .

Advanced Methodological Insight

For ambiguous signals, 2D NMR (e.g., HSQC, HMBC) resolves overlapping peaks. For instance, HMBC correlations between pyrimidinone C=O and adjacent protons confirm ring connectivity. High-resolution mass spectrometry (HRMS) with <5 ppm error ensures precise formula assignment .

How can X-ray crystallography and software tools like SHELXL or ORTEP-3 be applied to determine the molecular geometry and confirm the stereochemistry of such compounds?

Q. Basic Research Focus

- Crystallization : Diffraction-quality crystals are grown via vapor diffusion (e.g., ethanol/water mixtures).

- Data Collection : Single-crystal X-ray diffraction at 100 K resolves bond lengths and angles. For example, pyrimidinone rings typically show planarity deviations <0.05 Å .

- Software : SHELXL refines structures using least-squares minimization, while ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement .

Advanced Methodological Insight

For twinned crystals or low-resolution data, SHELXD (dual-space algorithm) improves phase determination. Validation tools like PLATON check for missed symmetry or disorder. Hydrogen bonding networks (e.g., N–H···O interactions) are mapped using Mercury software to assess packing efficiency .

What strategies are employed to analyze and resolve contradictions in experimental data, such as discrepancies between calculated and observed spectral results?

Q. Basic Research Focus

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT-based chemical shift calculations).

- Repetition : Re-synthesize compounds to rule out procedural errors.

- Alternative Techniques : Use X-ray crystallography to resolve ambiguities in regiochemistry .

Advanced Methodological Insight

For conflicting biological activity data, dose-response curves (e.g., IC₅₀ variations) are re-evaluated under standardized assay conditions. Quantum mechanical calculations (e.g., Mulliken charges) explain electronic effects influencing reactivity or binding .

How do structural modifications, such as substituent variations on the phenyl ring, influence the compound's physicochemical properties and biological activity?

Q. Advanced Research Focus

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl) : Increase electrophilicity of the pyrimidinone ring, enhancing interactions with enzymatic targets (e.g., dihydrofolate reductase).

- Hydrophobic Substituents (e.g., -OCH₃, -CH₃) : Improve membrane permeability, as seen in analogs with 4-methoxyphenyl groups showing 2-fold higher bioavailability .

- Steric Effects : Bulky groups at the pyrazole 3-position reduce rotational freedom, stabilizing ligand-receptor complexes .

Methodology : Quantitative Structure-Activity Relationship (QSAR) models correlate logP, polar surface area, and IC₅₀ values. Molecular docking (e.g., AutoDock Vina) predicts binding poses against target proteins .

What methodologies are recommended for evaluating the biological activity of pyrimidinone derivatives, and how are in vitro assays designed to assess specific therapeutic potentials?

Q. Advanced Research Focus

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution.

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination after 48-hour exposure.

- Mechanistic Studies : Western blotting or flow cytometry to assess apoptosis (e.g., caspase-3 activation) .

Experimental Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate runs. Use ANOVA for statistical significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.